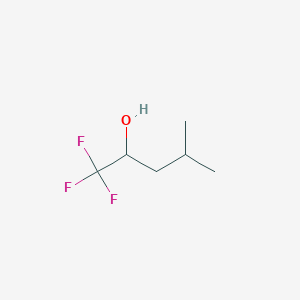

1,1,1-Trifluoro-4-methylpentan-2-ol

Description

Significance of Fluorinated Organic Compounds in Chemical Sciences

The introduction of fluorine into organic molecules imparts a range of desirable properties, making these compounds highly valuable across various scientific disciplines. alfa-chemistry.comyoutube.com The carbon-fluorine bond is the strongest in organic chemistry, lending exceptional thermal and chemical stability to fluorinated compounds. youtube.comwikipedia.org This stability is a key factor in their widespread use. In medicinal chemistry, it is estimated that approximately 20% of all pharmaceuticals contain fluorine, as its presence can enhance metabolic stability and bioavailability. alfa-chemistry.comwikipedia.orgnih.gov Prominent examples include the antidepressant fluoxetine (B1211875) and the antifungal fluconazole. alfa-chemistry.com In materials science, fluorinated polymers are prized for their chemical resistance, thermal stability, and low coefficients of friction, leading to their use in specialized lubricants, non-stick coatings, and components for fuel cells. alfa-chemistry.comacs.org Furthermore, fluorinated compounds are integral to the agrochemical industry, with 30-40% of such products containing fluorine to improve efficacy. alfa-chemistry.com

Overview of Alpha, Alpha, Alpha-Trifluoroalcohols as Synthetic Intermediates and Scaffolds

Alpha, alpha, alpha-trifluoroalcohols, also known as α-trifluoromethyl carbinols, are a class of fluorinated alcohols that feature a trifluoromethyl group adjacent to a hydroxyl-bearing carbon. This structural motif makes them highly versatile building blocks in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the adjacent hydroxyl proton and the reactivity of the carbinol carbon. These compounds serve as valuable intermediates for the synthesis of a wide array of more complex fluorinated molecules. Their utility stems from their ability to participate in a variety of chemical transformations, acting as precursors to fluorinated ketones, esters, and heterocycles. The unique stereoelectronic properties of α-trifluoromethyl carbinols also make them attractive scaffolds for the design of new catalysts and pharmaceuticals.

Structural Characteristics of 1,1,1-Trifluoro-4-methylpentan-2-ol and Its Research Relevance

This compound is a chiral secondary alcohol. Its structure is characterized by a pentanol (B124592) backbone with a trifluoromethyl group at the C1 position and a methyl group at the C4 position. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly impacts the molecule's electronic properties. This, in conjunction with the chiral center at the C2 position, makes it a subject of interest in stereoselective synthesis. Research into this specific alcohol is often focused on its use as a chiral building block or as a model substrate to study the influence of the trifluoromethyl group on reaction mechanisms and outcomes. Its structural similarity to other fluorinated alcohols that have shown biological activity also suggests potential, though currently speculative, avenues for investigation in medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁F₃O |

| Molecular Weight | 156.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not widely reported |

| Density | Not widely reported |

| CAS Number | 383-70-0 |

Note: Physical property data for this specific compound is not extensively available in public literature. The table reflects fundamental chemical identifiers.

Historical Context of Fluorinated Alcohol Chemistry Research

The field of organofluorine chemistry began to gain significant momentum during World War II, driven by the need for new materials with exceptional properties for military applications, such as the Manhattan Project's requirement for volatile uranium compounds. nih.govresearchgate.net The initial challenge was controlling the high reactivity of elemental fluorine. nih.gov Early breakthroughs included the development of methods for aromatic fluorination, such as the Schiemann reaction, and nucleophilic halogen exchange reactions. nih.gov The synthesis of the first fluorinated alcohols was a logical extension of this burgeoning field. Over the past several decades, research has focused on developing more efficient and selective methods for introducing fluorine and fluorinated groups into organic molecules. Fluorinated alcohols, in particular, have been recognized for their unique solvent properties, such as high polarity and hydrogen-bond-donating ability coupled with low nucleophilicity, making them powerful promoters for a variety of organic reactions. acs.orgacs.orgarkat-usa.org This has led to their use in activating electrophiles, such as epoxides, for ring-opening reactions. arkat-usa.org The ongoing exploration of fluorinated alcohols continues to yield novel synthetic methodologies and applications. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11F3O |

|---|---|

Molecular Weight |

156.15 g/mol |

IUPAC Name |

1,1,1-trifluoro-4-methylpentan-2-ol |

InChI |

InChI=1S/C6H11F3O/c1-4(2)3-5(10)6(7,8)9/h4-5,10H,3H2,1-2H3 |

InChI Key |

QSTJOHVLWZPHGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trifluoro 4 Methylpentan 2 Ol and Its Derivatives

Strategies for the Construction of the Trifluoromethyl-Bearing Stereocenter

The primary challenge in synthesizing 1,1,1-Trifluoro-4-methylpentan-2-ol lies in the efficient and stereocontrolled construction of the carbon center attached to both a hydroxyl and a trifluoromethyl group. A key precursor for this alcohol is the corresponding ketone, 1,1,1-trifluoro-4-methylpentan-2-one.

Enantioselective methods are crucial for producing specific stereoisomers of chiral alcohols, which is often a requirement for biologically active molecules. A principal strategy for accessing the enantioenriched this compound core is the asymmetric reduction of the prochiral 1,1,1-trifluoro-4-methylpentan-2-one.

One effective method involves the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides to generate chiral α-trifluoromethylated ketones, which can then undergo a diastereoselective reduction in a one-pot fashion to yield the desired β-trifluoromethyl alcohols. acs.orgnih.gov This approach offers high yields and excellent stereoselectivity. acs.orgnih.gov Although not specifically demonstrated on 1,1,1-trifluoro-4-methylpentan-2-one, this methodology is applicable to a wide range of substrates and is suitable for creating the chiral center in the target molecule. acs.orgnih.gov

Another powerful technique is the asymmetric hydrogenation of trifluoromethyl ketones. This transformation often employs transition metal catalysts, such as ruthenium or rhodium, complexed with chiral ligands to induce enantioselectivity.

The broader field of catalytic asymmetric synthesis offers a variety of tools applicable to the preparation of fluorinated alcohols like this compound. These methods focus on creating the chiral alcohol moiety with high enantiomeric excess (ee).

One notable strategy is the Hiyama cross-coupling reaction. A nickel-catalyzed stereoconvergent Hiyama cross-coupling of electrophiles bearing a trifluoromethyl group can produce enantioenriched α-trifluoromethyl-containing alcohols. researchgate.net This method represents a conceptually different approach, starting from electrophiles that can be prepared in a few steps from trifluoroacetic acid. researchgate.net

Furthermore, chemoenzymatic methods provide a green and highly selective alternative. Alcohol dehydrogenases can be used for the asymmetric reduction of prochiral ketones to furnish chiral alcohols with high conversion rates and enantioselectivity.

The following table summarizes various catalytic systems used in the synthesis of chiral trifluoromethylated alcohols, which are applicable to the synthesis of this compound.

| Catalytic System | Reaction Type | Substrate Type | Key Features | Reference |

| Nickel/Chiral Ligand | Asymmetric Reductive Cross-Coupling | Acyl Chlorides | One-pot synthesis of β-CF3 alcohols; high yield and diastereoselectivity. | acs.orgnih.govorganic-chemistry.org |

| Nickel/Bis(oxazoline) | Hiyama Cross-Coupling | Aryl Silanes / Trifluoromethylated Electrophiles | Stereoconvergent; provides access to α-CF3 alcohols and ethers. | researchgate.net |

| Palladium/BINAP | Asymmetric Allylation | Allyl Methyl Carbonates | Builds chiral trifluoromethyl ketone library; mild conditions. | nih.gov |

Pathways to 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol and Related Aminated Structures

Introducing an amino group into the this compound scaffold creates β-amino-α-trifluoromethyl alcohols, which are valuable building blocks for more complex molecules. nih.gov

Achieving stereocontrol in the introduction of the amino group is critical. Several established synthetic routes can be adapted for this purpose.

A common approach is the reduction of an intermediate containing a nitrogen-carbon double or triple bond. For instance, a β-enaminoketone can be prepared and subsequently reduced to yield the corresponding amino alcohol. mdpi.com The reduction of β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol can produce diastereomeric mixtures of amino alcohols. mdpi.com

Another strategy involves the nucleophilic ring-opening of a suitable epoxide. A trifluoromethyloxirane can react with amines, such as ammonia (B1221849) or secondary amines, to regioselectively yield the desired amino alcohol. nih.gov The enantioselectivity of the final product can be controlled by using an enantiomerically pure epoxide. nih.gov

Additions to chiral imines also provide a reliable pathway. The addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines can yield amino ketone derivatives with good diastereoselectivity, which can then be further transformed. nih.gov

The table below outlines some stereoselective methods for amino alcohol synthesis.

| Method | Starting Material/Intermediate | Key Reagents | Outcome | Reference |

| Imine Addition | N-tert-butanesulfinyl aldimines | Organolithium reagents | Diastereoselective formation of amino ketone precursors. | nih.gov |

| Epoxide Ring-Opening | Trifluoromethyloxirane | Ammonia, Amines, Sodium Azide | Regioselective formation of β-amino-α-trifluoromethyl alcohols. | nih.gov |

| Enaminoketone Reduction | β-Enaminoketones | Sodium in THF/Isopropanol | Yields diastereomeric mixtures of amino alcohols. | mdpi.com |

The conversion of the free amino group in 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol to its hydrochloride salt is a standard and often necessary procedure to improve stability, solubility, and ease of handling. This is typically achieved through a straightforward acid-base reaction.

A general procedure involves dissolving the purified amino alcohol in a suitable anhydrous solvent, such as diethyl ether, methanol, or ethyl acetate. A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt usually precipitates from the solution and can be isolated by filtration, washed with cold solvent, and dried under vacuum. For instance, in the synthesis of other amino piperidine (B6355638) hydrochlorides, the final step often involves treatment with HCl to afford the salt. google.com

Multi-Component Reactions and Cascade Processes Yielding Substituted this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. Several MCRs could be envisioned for the construction of substituted this compound scaffolds.

The Strecker reaction , one of the oldest MCRs, synthesizes α-amino nitriles from a ketone or aldehyde, a cyanide source, and an amine. nih.gov A hypothetical Strecker-type reaction for a related structure could involve isobutyraldehyde, a trifluoromethyl ketone, and an amine, followed by hydrolysis of the nitrile to an acid or reduction to an amine.

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov This could be adapted to create highly functionalized derivatives. For example, the reaction of 1,1,1-trifluoro-4-methylpentan-2-one, an amine, a carboxylic acid, and an isocyanide would yield a complex peptidomimetic structure incorporating the core scaffold.

Nickel-catalyzed multicomponent coupling reactions have also emerged as powerful tools. A three-component coupling of simple alkenes, aldehydes, and amides can provide direct access to complex allylic amines, demonstrating the potential for MCRs to build diverse molecular architectures from simple starting materials. rsc.org

These MCRs offer a modular and atom-economical approach to generate libraries of substituted this compound derivatives for further investigation. nih.govrsc.org

Green Chemistry Principles in the Synthesis of Trifluoroalcohols

The principles of green chemistry are increasingly being integrated into the synthesis of trifluoroalcohols to minimize environmental impact and enhance sustainability. These principles focus on aspects such as the use of environmentally benign solvents, the development of catalytic processes, and the maximization of atom economy. jocpr.comwikipedia.org

A key consideration in green synthesis is the choice of solvent. Traditional organic solvents often pose environmental and health risks. To address this, research has focused on the use of greener alternatives such as water, supercritical carbon dioxide (scCO2), and fluorous solvents. buffalo.edursc.orgtcichemicals.com Supercritical CO2, for example, is a non-toxic, non-flammable, and inexpensive solvent that can be easily recycled. buffalo.edu Fluorous solvents, which are highly fluorinated compounds, are immiscible with most organic solvents and water, allowing for easy separation and recycling of catalysts and reagents. rsc.orgtcichemicals.com

Catalysis plays a central role in the green synthesis of trifluoroalcohols. The use of catalysts, particularly biocatalysts, aligns with green chemistry principles by enabling reactions to occur under milder conditions with high selectivity, thereby reducing energy consumption and the formation of byproducts. researchgate.net Asymmetric biocatalytic reduction of trifluoromethyl ketones, for instance, often proceeds in aqueous media at or near room temperature, offering a significant environmental advantage over many traditional chemical reductions that require harsh reagents and organic solvents. nih.govnih.gov

Atom economy is another fundamental concept in green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. jocpr.comwikipedia.org Reactions with high atom economy, such as catalytic hydrogenations, are preferred over those that generate significant amounts of waste. The synthesis of this compound via the catalytic reduction of its corresponding ketone is an example of a reaction with potentially high atom economy, as the main byproduct is water or a recyclable catalyst.

The table below summarizes the application of green chemistry principles to the synthesis of trifluoroalcohols.

| Green Chemistry Principle | Application in Trifluoroalcohol Synthesis |

| Use of Greener Solvents | Replacement of traditional organic solvents with water, supercritical CO2, or fluorous solvents. buffalo.edursc.orgtcichemicals.com |

| Catalysis | Employment of biocatalysts (e.g., enzymes, whole cells) or chemocatalysts to enhance reaction efficiency and reduce waste. researchgate.netnih.gov |

| Atom Economy | Designing synthetic routes, such as catalytic hydrogenation, that maximize the incorporation of reactant atoms into the final product. jocpr.comprimescholars.com |

Chemical Reactivity and Transformation of 1,1,1 Trifluoro 4 Methylpentan 2 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety is the primary site for many chemical transformations of 1,1,1-Trifluoro-4-methylpentan-2-ol.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification to form the corresponding esters and etherification to yield ethers. These are fundamental transformations for alcohols. researchgate.netchemicalbook.com

Esterification: In a typical esterification reaction, the alcohol is reacted with a carboxylic acid or a more reactive derivative, such as an acyl chloride or acid anhydride (B1165640). The reaction with a carboxylic acid is generally catalyzed by a strong acid (e.g., sulfuric acid) and involves the removal of water to drive the equilibrium towards the product ester. The use of acyl chlorides provides a more vigorous and often irreversible reaction, typically carried out in the presence of a base (like pyridine) to neutralize the hydrochloric acid byproduct.

The presence of the electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the adjacent hydroxyl oxygen, which can make esterification reactions slower compared to non-fluorinated analogues like 4-methyl-2-pentanol. thieme.de However, the transformation remains a standard and effective method for derivatization.

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide, which then reacts with an alkyl halide in a nucleophilic substitution reaction (SN2). The choice of reagents is crucial to avoid competing elimination reactions.

Below is a table summarizing common reagents for these transformations.

| Transformation | Reagent Type | Specific Example | Product Type |

| Esterification | Carboxylic Acid | Acetic Acid (CH₃COOH) | Acetate Ester |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Acetate Ester | |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Acetate Ester | |

| Etherification | Alkyl Halide (with base) | Methyl Iodide (CH₃I) | Methyl Ether |

Oxidation and Reduction Pathways

Oxidation: The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 1,1,1-Trifluoro-4-methylpentan-2-one. However, the oxidation of α-trifluoromethyl alcohols presents a significant challenge compared to their non-fluorinated counterparts. thieme.de The strong inductive effect of the CF₃ group raises the activation barrier for oxidation, rendering many classical oxidation methods inefficient. thieme.de

Despite this difficulty, specialized methods have been developed. Research has shown that nitroxide-based catalysts can effectively facilitate this transformation. For instance, using a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) based catalyst system in the presence of a suitable co-oxidant can provide the desired α-trifluoromethyl ketone. thieme.de These ketones are valuable building blocks in medicinal and biological chemistry. thieme.de In some cases, catalytic dehydrogenation over specific catalysts can also lead to the ketone product. rsc.org

Reduction: As the hydroxyl group is already a reduced functional group, "reduction" in this context is not a typical transformation. Further reduction of this molecule would require harsh conditions to cleave the C-O bond, a process known as deoxygenation, which is distinct from the reduction of a carbonyl group.

Transformations at the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its exceptional stability and is generally considered to be chemically inert under most reaction conditions.

Derivatization and Functionalization of the Trifluoromethyl Moiety

Direct chemical transformation of the CF₃ group in a molecule like this compound is extremely challenging. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the fluorine atoms shield the carbon from nucleophilic attack. Consequently, derivatization or functionalization of this group is not a common or facile process.

While methods for the deoxygenative trifluoromethylation of alcohols exist, which involve replacing a hydroxyl group with a CF₃ group, the reverse reaction—transforming an existing CF₃ group—is not readily achieved. princeton.edu Such transformations would require harsh conditions or highly specialized reagents, often involving radical pathways or organometallic intermediates, and are not typically applied in the context of a simple aliphatic alcohol. Therefore, for most synthetic purposes, the trifluoromethyl group in this compound is treated as a non-reactive spectator moiety.

Reactivity of the Alkane Backbone

The alkane portion of the molecule, specifically the isobutyl chain, possesses C-H bonds that can potentially undergo reaction, although they are typically less reactive than the hydroxyl group.

Selective Functionalization and Substitution Reactions

Achieving selective functionalization of the C-H bonds in the alkane backbone in the presence of the more reactive hydroxyl group requires specific catalytic methods. Modern organic synthesis has seen the emergence of transition metal-catalyzed C-H activation as a powerful tool for this purpose. rsc.orgrsc.org

Research has shown that fluorinated alcohols can have a remarkable effect on such reactions, sometimes acting as beneficial solvents or co-solvents that can promote reactivity and selectivity. rsc.orgrsc.org While direct studies on this compound as a substrate are not widely reported, principles from related systems suggest that catalytic C-H functionalization is a plausible, albeit advanced, transformation. For example, a palladium-catalyzed arylation might be directed to a specific position on the alkane chain with the use of an appropriate directing group, temporarily installed on the hydroxyl moiety.

Visible-light-induced photocatalysis is another emerging strategy for the direct α C-H functionalization of alcohols, though this typically targets the C-H bond adjacent to the hydroxyl group, which in this molecule is already substituted with the CF₃ group. thieme.de Functionalization of the more remote C-H bonds on the isobutyl chain would require overcoming significant challenges in regioselectivity.

Derivatization for Advanced Chemical Scaffolds

The strategic use of fluorinated building blocks is a significant area of interest in medicinal and materials chemistry. The unique properties imparted by fluorine atoms, such as altered lipophilicity, metabolic stability, and binding affinities, make compounds like this compound potential candidates for the synthesis of novel molecular architectures. However, the exploration of this potential appears to be an untapped area of research.

Stereochemical Aspects and Chiral Synthesis Applications

Enantiomeric Purity and Control in the Synthesis of Chiral 1,1,1-Trifluoro-4-methylpentan-2-ol

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules. For this compound, this is accomplished through various sophisticated synthetic strategies.

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral compounds, including fluorinated molecules. nih.gov The core principle involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

In the context of synthesizing chiral alcohols like this compound, asymmetric hydrogenation of the corresponding prochiral ketone, 1,1,1-trifluoro-4-methylpentan-2-one, is a common and effective strategy. This reaction typically employs transition metal catalysts, such as rhodium, ruthenium, or iridium, in combination with chiral ligands. nih.gov The choice of metal and ligand is crucial for achieving high enantioselectivity. For instance, iridium complexes are often effective for the hydrogenation of ketones with weakly coordinating groups. nih.gov

A notable development in this area is the use of N,P-ligands in the asymmetric hydrogenation of fluoromethylated olefins, which can be precursors to the target alcohol. nih.gov Research has demonstrated that such catalytic systems can yield enantioenriched products with excellent yields and high enantiomeric excess (ee). nih.gov For example, a gram-scale synthesis of a related fluoromethylated compound using an asymmetric hydrogenation approach achieved a 97% yield with 96% ee. nih.gov This highlights the efficacy of asymmetric catalysis in producing highly pure chiral fluorinated building blocks.

The success of these reactions is often quantified by the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. The data below illustrates typical outcomes for asymmetric hydrogenation reactions leading to chiral fluorinated alcohols.

Table 1: Asymmetric Hydrogenation for the Synthesis of Chiral Fluorinated Alcohols

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Chiral N,P-Ligand | 1,1,1-Trifluoro-4-methylpent-3-en-2-one | (R)- or (S)-1,1,1-Trifluoro-4-methylpentan-2-ol | >95 | >95 |

| Ru(OAc)₂ / Chiral Diphosphine Ligand | 1,1,1-Trifluoro-4-methylpentan-2-one | (R)- or (S)-1,1,1-Trifluoro-4-methylpentan-2-ol | High | High |

| Rh(cod)₂BF₄ / Chiral Bisphospholane Ligand | 1,1,1-Trifluoro-4-methylpentan-2-one | (R)- or (S)-1,1,1-Trifluoro-4-methylpentan-2-ol | High | High |

Note: This table presents illustrative data based on typical results reported in the literature for similar substrates.

Chemoenzymatic and Biocatalytic Resolution Techniques for Alcohols

An alternative or complementary approach to asymmetric synthesis is the resolution of a racemic mixture of this compound. Chemoenzymatic and biocatalytic methods are particularly well-suited for this purpose, offering high selectivity under mild reaction conditions.

These techniques utilize enzymes, such as lipases, to selectively acylate or deacylate one enantiomer of the alcohol, allowing for the separation of the two enantiomers. For example, a racemic mixture of this compound can be treated with a lipase (B570770) in the presence of an acyl donor. The enzyme will preferentially catalyze the acylation of one enantiomer, for instance, the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by conventional methods like chromatography.

The effectiveness of such a resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values indicate a more efficient and selective resolution.

Table 2: Lipase-Catalyzed Kinetic Resolution of this compound

| Lipase Source | Acyl Donor | Solvent | Product (Enantiomer) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | (R)-1,1,1-Trifluoro-4-methylpentan-2-yl acetate | >99 |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Toluene | (S)-1,1,1-Trifluoro-4-methylpentan-2-ol | >98 |

| Candida rugosa Lipase (CRL) | Acetic anhydride (B1165640) | Diisopropyl ether | (R)-1,1,1-Trifluoro-4-methylpentan-2-yl acetate | >95 |

Note: This table presents illustrative data based on typical results reported for the enzymatic resolution of similar fluorinated alcohols.

Diastereoselective Synthetic Pathways

When a molecule contains more than one stereocenter, diastereomers can exist. The synthesis of a specific diastereomer of a molecule containing the this compound moiety requires diastereoselective reactions. One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net

For example, to create a new stereocenter adjacent to the chiral center of this compound, the alcohol can be attached to a chiral auxiliary. Subsequent reactions, such as alkylations or aldol (B89426) additions, will then proceed with a high degree of diastereoselectivity, influenced by the steric and electronic properties of the auxiliary. researchgate.net After the desired stereochemistry is established, the auxiliary can be cleaved and recovered. wikipedia.orgsigmaaldrich.com

Chiral Recognition and Enantiomeric Discrimination Methodologies

The ability to distinguish between the enantiomers of this compound is crucial for quality control and for studying their differential interactions in chiral environments. Chiral recognition is the process by which a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule. mdpi.com

Various analytical techniques are employed for enantiomeric discrimination. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is a widely used method. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation.

Spectroscopic methods, such as nuclear magnetic resonance (NMR) using chiral solvating agents or chiral derivatizing agents, can also be used. researchgate.net In this approach, the chiral agent forms diastereomeric complexes with the enantiomers of the alcohol, resulting in distinguishable signals in the NMR spectrum. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is another powerful tool for studying chiral molecules. mdpi.com

Application as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Beyond being a target for synthesis, enantiomerically pure this compound and its derivatives can themselves serve as valuable tools in asymmetric synthesis. nih.gov They can be employed as chiral auxiliaries or as components of chiral ligands for metal-catalyzed reactions.

As a chiral auxiliary, the this compound moiety can be attached to a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com Its bulky and electron-withdrawing trifluoromethyl group can exert significant steric and electronic influence, leading to high diastereoselectivity.

Furthermore, by incorporating the chiral backbone of this compound into more complex molecular frameworks, new chiral ligands can be designed. These ligands can then be used to create chiral metal catalysts for a wide range of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. sfu.ca The unique properties of the trifluoromethyl group can modulate the electronic and steric environment of the metal center, potentially leading to catalysts with novel reactivity and selectivity. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 1,1,1-Trifluoro-4-methylpentan-2-ol. The presence of the trifluoromethyl group introduces the highly sensitive ¹⁹F nucleus, providing a unique probe for structural analysis.

¹⁹F NMR is particularly powerful for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com This results in high sensitivity and straightforward spectral interpretation, often devoid of the background signals that can complicate ¹H NMR. aiinmr.com

The trifluoromethyl (CF₃) group in this compound is expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the local electronic environment. nih.govalfa-chemistry.com For organofluorine compounds, CF₃ groups typically resonate in a range of -50 to -70 ppm relative to a CFCl₃ standard. wikipedia.org The specific chemical shift for this compound would be influenced by the neighboring hydroxyl and isobutyl groups. In the proton-coupled ¹⁹F NMR spectrum, this signal would appear as a doublet due to coupling with the adjacent proton at the C2 position (³JHF).

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant |

|---|

A complete structural elucidation of this compound and its derivatives is achieved by combining ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments. science.govscience.govresearchgate.net

¹H NMR: The proton spectrum would provide information on the number of different proton environments and their connectivity through spin-spin coupling. Key signals would include the doublet for the methyl groups of the isobutyl moiety, the multiplet for the methine proton of the isobutyl group, the diastereotopic protons of the CH₂ group, the multiplet for the CH-OH proton, and a signal for the hydroxyl proton.

¹³C NMR: The carbon spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbon of the CF₃ group would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon bearing the hydroxyl group (C2) would also be influenced by coupling to the fluorine atoms (²JCF).

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to establish the connectivity of the proton spin systems within the isobutyl group and its connection to the chiral center. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s). youtube.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (-CF₃) | - | ~125 (q, ¹JCF) |

| C2 (-CHOH) | ~3.8-4.2 (m) | ~68-72 (q, ²JCF) |

| C3 (-CH₂) | ~1.4-1.8 (m) | ~45-50 |

| C4 (-CH) | ~1.8-2.2 (m) | ~24-28 |

| C5, C6 (-CH₃)₂ | ~0.9-1.1 (d) | ~21-25 |

Vibrational Spectroscopy for Conformational and Chiral Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of molecules. mt.comyoutube.com For chiral molecules like this compound, specialized techniques like Vibrational Circular Dichroism (VCD) can offer insights into its absolute configuration. nih.govresearchgate.net

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. nih.gov Strong absorptions in the 1100-1300 cm⁻¹ region are expected due to the C-F stretching modes of the trifluoromethyl group. The C-H stretching vibrations of the isobutyl group would appear around 2850-3000 cm⁻¹, and the C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: In the Raman spectrum, the C-H stretching and bending modes would likely show strong signals. The C-F symmetric stretch may also be observable. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where the strong IR absorption of water can obscure parts of the spectrum.

These techniques can also be used for conformational analysis, as the vibrational frequencies can shift depending on factors like intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms. nih.gov

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| C-H Stretch | IR, Raman | 2850 - 3000 | Strong |

| C-F Stretch | IR | 1100 - 1300 | Strong |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. wikipedia.org For this compound (molar mass: 170.11 g/mol ), electron ionization (EI) would induce characteristic fragmentation pathways.

The two primary fragmentation mechanisms for alcohols are alpha-cleavage and dehydration. libretexts.orgopenochem.orgdummies.comyoutube.com

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, two alpha-cleavage pathways are possible:

Cleavage between C2 and C3, resulting in the loss of an isobutyl radical (•CH₂CH(CH₃)₂), would generate a resonance-stabilized cation with an m/z of 113.

Cleavage between C1 and C2, leading to the loss of a trifluoromethyl radical (•CF₃), would produce a cation with an m/z of 101.

Dehydration: Alcohols readily eliminate a molecule of water (18 amu) upon ionization. libretexts.orgyoutube.com This would result in a molecular ion peak minus 18, leading to a fragment at m/z 152.

The molecular ion peak (M⁺) at m/z 170 may be weak or absent, which is common for alcohols. libretexts.org The most abundant peak in the spectrum (base peak) would likely correspond to one of the stable cations formed through alpha-cleavage.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 170 | [M]⁺ | Molecular Ion |

| 152 | [M - H₂O]⁺ | Dehydration |

| 113 | [M - C₄H₉]⁺ | Alpha-cleavage (loss of isobutyl radical) |

| 101 | [M - CF₃]⁺ | Alpha-cleavage (loss of trifluoromethyl radical) |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and determining the enantiomeric excess (ee) of chiral compounds like this compound. Both gas and liquid chromatography are widely employed for these purposes.

Gas Chromatography (GC): Due to the volatility of the alcohol, GC is a suitable method for purity analysis. For the separation of enantiomers, chiral stationary phases are required. gcms.cz Capillary columns containing derivatized cyclodextrins are highly effective for resolving the enantiomers of many chiral alcohols. nih.gov In some cases, derivatization of the alcohol to a more volatile ester (e.g., acetate or trifluoroacetate) can improve the separation and detection. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the benchmark method for determining the enantiomeric excess of pharmaceutical compounds. heraldopenaccess.usacs.org A variety of chiral stationary phases (CSPs) are commercially available and can be screened for their ability to resolve the enantiomers of this compound. researchgate.net The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase. heraldopenaccess.us Coupling HPLC with a chiroptical detector, such as a circular dichroism (CD) detector, can provide information on the absolute configuration of the eluting enantiomers. uma.es

The choice between GC and HPLC depends on factors such as the thermal stability of the compound and its derivatives, as well as the required scale of analysis (analytical vs. preparative).

Theoretical and Computational Studies of 1,1,1 Trifluoro 4 Methylpentan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,1,1-Trifluoro-4-methylpentan-2-ol, these methods can elucidate its electronic structure, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory, MP2) are powerful tools for this purpose. nih.gov

These calculations can determine a variety of electronic properties. For instance, the distribution of electron density can be mapped to identify regions of high or low electron density, which are indicative of nucleophilic and electrophilic sites, respectively. The calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and shape of these frontier orbitals provide insights into the molecule's reactivity and its ability to participate in chemical reactions.

| Calculated Property | Significance | Typical Computational Method |

| Total Energy | Indicates the stability of the molecule. | DFT, MP2 |

| HOMO-LUMO Gap | Relates to the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. | DFT, Hartree-Fock |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT, Hartree-Fock |

| Atomic Charges | Provides a quantitative measure of the partial charge on each atom, influencing intermolecular interactions. | Mulliken, NBO analysis |

| Dipole Moment | Indicates the overall polarity of the molecule, affecting its solubility and interaction with electric fields. | DFT, MP2 |

The trifluoromethyl group (-CF3) in this compound is a strong electron-withdrawing group. Quantum chemical calculations would likely show a significant polarization of the C-F bonds and an inductive effect that influences the acidity of the hydroxyl proton.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, with several rotatable bonds, a multitude of conformations are possible. Mapping the potential energy surface allows for the identification of the most stable conformers (local and global minima) and the energy barriers between them (transition states).

The presence of the bulky and highly electronegative trifluoromethyl group, along with the isobutyl group, would lead to significant steric and electronic interactions that dictate the preferred conformations. beilstein-journals.org For example, gauche and anti conformations around the C-C bonds would have different energies. Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms of the trifluoromethyl group could also play a crucial role in stabilizing certain conformations. nih.gov

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by higher-level quantum chemical calculations for refinement, can generate the potential energy landscape. The results of such an analysis are typically presented as a plot of energy versus a dihedral angle or as a list of stable conformers and their relative energies.

Below is an illustrative table of the types of information obtained from a conformational analysis, which would be applicable to this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles | Population (%) at 298 K |

| Global Minimum | 0.00 | [Specific angles] | [Calculated percentage] |

| Local Minimum 1 | [Calculated value] | [Specific angles] | [Calculated percentage] |

| Local Minimum 2 | [Calculated value] | [Specific angles] | [Calculated percentage] |

| ... | ... | ... | ... |

Understanding the conformational preferences is vital as many physical and biological properties of a molecule depend on its three-dimensional shape.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of a collection of molecules and their interactions over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using a force field to describe the potential energy of the system.

For this compound, MD simulations could be used to study its properties in the liquid phase. This would involve simulating a box of many molecules of the compound and observing their collective behavior. Such simulations can provide insights into intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of neighboring molecules and dipole-dipole interactions involving the trifluoromethyl groups.

Key properties that can be extracted from MD simulations include:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding molecules varies as a function of distance from a reference molecule. RDFs can reveal the average distances and coordination numbers for different types of intermolecular interactions, such as hydrogen bonds.

Diffusion Coefficient: This property quantifies the rate at which molecules move through the liquid, providing information about the mobility of the compound.

Viscosity: MD simulations can also be used to predict the viscosity of the liquid, which is related to the strength of intermolecular forces.

The insights from MD simulations are crucial for understanding the macroscopic properties of this compound, such as its boiling point, viscosity, and solvation properties.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, these predictions can aid in its identification and structural elucidation.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. Comparing the predicted spectrum with an experimental one can confirm the structure of the compound. The presence of the chiral center in this compound would lead to diastereotopic protons in the isobutyl group, a feature that could be explored through NMR predictions.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This is done by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum can be used to assign the vibrational modes observed in an experimental IR spectrum. For this compound, characteristic peaks for the O-H stretch, C-H stretches, and the strong C-F stretches would be of particular interest.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns. By calculating the energies of potential fragment ions, it is possible to predict the most likely fragmentation pathways that the molecule would undergo in a mass spectrometer.

The following table illustrates the types of spectroscopic data that can be computationally predicted for this compound.

| Spectroscopic Technique | Predicted Parameters | Significance |

| NMR | Chemical Shifts (δ), Coupling Constants (J) | Structural elucidation, identification of stereochemical relationships. |

| IR | Vibrational Frequencies (cm⁻¹), Intensities | Identification of functional groups and fingerprinting the molecule. |

| Mass Spectrometry | Fragment Ion Stabilities | Understanding ionization and fragmentation patterns for structural confirmation. |

Applications in Advanced Chemical Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential intermediates in the synthesis of single-enantiomer pharmaceuticals and other biologically active compounds. The rationale for using enantiomerically pure compounds lies in the fact that biological systems, such as enzymes and receptors, are themselves chiral, leading to potentially different physiological responses for each enantiomer of a drug. nih.gov One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.gov

Chiral alcohols, in particular, are considered key chiral building blocks for creating valuable, complex molecules. 1,1,1-Trifluoro-4-methylpentan-2-ol possesses a stereocenter at the carbon atom bearing the hydroxyl group. The (R)- and (S)-enantiomers of this alcohol can serve as versatile synthons for introducing a fluorinated, chiral motif into larger molecular frameworks. The synthesis of complex molecular systems can be approached through a multi-step process that combines both covalent and non-covalent reactions, where the precise three-dimensional structure of the building blocks is critical. nih.gov

The incorporation of the trifluoromethyl group is particularly significant. This group can enhance metabolic stability, binding affinity, and lipophilicity, which are crucial properties for bioactive molecules. While specific total syntheses employing this compound as a named building block are not extensively detailed in broad literature, the principles of asymmetric synthesis strongly support its potential. Methodologies for creating chiral building blocks often involve asymmetric hydrogenation or the use of chiral pool starting materials, such as amino acids, to generate intermediates with high enantiomeric excess. nih.gov These established strategies could be applied to generate enantiopure this compound, which can then be used in the stereoselective synthesis of complex targets.

Intermediacy in the Synthesis of Trifluoromethyl Ketones and Related Compounds

This compound is a direct precursor to the corresponding trifluoromethyl ketone (TFMK), 1,1,1-Trifluoro-4-methylpentan-2-one, via oxidation of the secondary alcohol. TFMKs are exceptionally valuable compounds, both as synthetic targets themselves and as key intermediates in the preparation of fluorinated pharmaceuticals. rsc.org

The synthesis of TFMKs has been the subject of extensive research, leading to a variety of effective methods. rsc.orgorganic-chemistry.org These methods often involve the reaction of various starting materials with a trifluoroacetylating agent. For instance, carboxylic acids can be converted directly into TFMKs. organic-chemistry.orgorgsyn.org One established procedure involves treating a carboxylic acid with trifluoroacetic anhydride (B1165640) in toluene, which avoids the need to first convert the acid to an acid chloride. orgsyn.org Other methods include the trifluoromethylation of esters using fluoroform (HCF3) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS). nih.gov Organometallic reagents, such as Grignard or organolithium compounds, have also been successfully used to prepare a wide array of TFMKs. nih.gov

The table below summarizes several modern approaches for the synthesis of trifluoromethyl ketones, which could be adapted for the synthesis of derivatives related to this compound.

| Starting Material | Reagents | Key Features |

| Carboxylic Acids | Trifluoroacetic Anhydride, Toluene | Direct conversion, avoids formation of acid chloride. orgsyn.org |

| Carboxylic Acids | Fluoroarenes | Metal-free, mild reaction conditions. organic-chemistry.org |

| Esters | HCF3, KHMDS, Triglyme | Effective for various ester substrates with good yields. nih.gov |

| Aldehydes | (bpy)Cu(CF3)3, Et3SiH, K2S2O8 | Applicable to both aliphatic and aromatic aldehydes. organic-chemistry.org |

| Organolithium/Grignard Reagents | Trifluoroacetic acid derivatives | Versatile method for a variety of long-chain and aromatic TFMKs. nih.gov |

Precursor for Fluorinated Polymers and Advanced Materials

Fluorinated polymers are a class of advanced materials known for their exceptional thermal stability, chemical resistance, low surface energy, and unique optical properties. These characteristics make them indispensable in a wide range of high-performance applications.

While this compound is not a monomer in its native state, it can be readily converted into a polymerizable derivative. For example, the hydroxyl group can be esterified with polymerizable acids like acrylic acid or methacrylic acid to form the corresponding fluorinated acrylate (B77674) or methacrylate (B99206) monomers. These monomers can then undergo free-radical polymerization to produce polymers with pendant trifluoro-isobutyl groups.

The incorporation of the bulky and fluorinated side-chain from this compound into a polymer backbone would be expected to significantly influence the material's properties. The trifluoromethyl group would lower the polymer's refractive index and surface energy while increasing its hydrophobicity and gas permeability. The synthesis of polymers from higher α-olefins, such as 4-methyl-1-pentene, using metallocene catalysts has been shown to produce materials with high melting temperatures and specific crystalline forms. mdpi.com A similar controlled polymerization of a derivative of this compound could lead to advanced materials with highly tailored properties for specialized applications, such as high-performance membranes, optical coatings, or low-dielectric constant materials for microelectronics.

Utility in the Synthesis of Agrochemical Active Ingredients

The introduction of fluorine, particularly the trifluoromethyl group, into organic molecules has become a cornerstone of modern agrochemical research and development. nih.gov The CF3 group can profoundly alter a molecule's biological activity by affecting its metabolic stability, transport properties, and binding interactions with target enzymes or receptors. nih.govnih.gov

This compound and its corresponding ketone are valuable building blocks for constructing complex agrochemical active ingredients. The synthesis of several commercial herbicides demonstrates the utility of related trifluoromethyl-containing synthons. For example, the herbicides dithiopyr (B166099) and thiazopyr (B54509) are synthesized via a key cyclocondensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate and 3-methylbutanal. nih.gov This reaction creates the core heterocyclic structure of the final product. By analogy, 1,1,1-Trifluoro-4-methylpentan-2-one could be used in similar condensation strategies to generate novel heterocyclic systems for screening as potential herbicides, fungicides, or insecticides.

Furthermore, research has shown that various long-chain aliphatic and aromatic trifluoromethyl ketones act as potent inhibitors of insect antennal esterases, which are crucial for degrading pheromones. nih.gov This inhibition disrupts insect communication and behavior, highlighting a direct application of TFMK structures in insect control. The synthesis of these inhibitors was achieved from organometallic precursors, a route that is applicable to derivatives of this compound. nih.gov The structural features of this compound make it an ideal starting point for developing new, effective, and potentially selective agrochemical active ingredients.

Role in Interdisciplinary Research Domains

Contribution to Medicinal Chemistry as a Bioisostere or Scaffold

In the realm of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely used approach to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 1,1,1-Trifluoro-4-methylpentan-2-ol serves as a key scaffold that introduces a trifluoromethyl group, a well-regarded bioisostere for various functional groups.

Design and Synthesis of Glucocorticoid Receptor Modulators

This compound has been identified as a component in the development of non-steroidal modulators of the glucocorticoid receptor (GR). patentbuddy.comgoogle.com These modulators are of significant interest for the treatment of a wide range of inflammatory, immune, and allergic disorders, including rheumatoid arthritis, asthma, and Crohn's disease. google.com The aim is to create compounds that retain the potent anti-inflammatory effects of traditional glucocorticoids while minimizing their adverse side effects, such as metabolic dysregulation. patentbuddy.comgoogle.com

The trifluoromethyl group in this compound plays a crucial role in the design of these selective modulators. It can influence the binding affinity of the molecule to the glucocorticoid receptor. patentbuddy.com Research has shown that compounds incorporating this trifluoro-alcohol moiety exhibit high affinity for the GR. patentbuddy.com In patent literature, this compound is listed as a building block for a series of rearranged pentanols that act as anti-inflammatory agents through their interaction with the glucocorticoid receptor. patentbuddy.comgoogle.com

The synthesis of these complex modulators often involves the use of this compound as a starting material or a key intermediate. patentbuddy.comgoogle.com For instance, it has been used in the preparation of compounds that are evaluated for their ability to inhibit the transcription of pro-inflammatory factors, a key mechanism of glucocorticoid action. patentbuddy.com

Table 1: Application of this compound in Glucocorticoid Receptor Modulator Research

| Research Area | Role of this compound | Key Findings |

| Glucocorticoid Receptor (GR) Modulators | Building block for non-steroidal GR modulators. patentbuddy.comgoogle.com | Incorporation of the trifluoromethyl group influences high binding affinity to the GR. patentbuddy.com |

| Anti-inflammatory Agents | Component in the synthesis of rearranged pentanols with anti-inflammatory properties. patentbuddy.com | The resulting compounds are designed to separate anti-inflammatory effects from metabolic side effects. patentbuddy.comgoogle.com |

Exploration in Enzyme Inhibitor Development

A closely related derivative, (2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol, which is synthesized from precursors of this compound, has been pivotal in the development of potent enzyme inhibitors, specifically targeting human neutrophil elastase. uni-rostock.de Elastase is a serine protease implicated in the tissue damage associated with various inflammatory diseases, including acute lung injury and pancreatitis.

The synthesis of these elastase inhibitors involves the stereoselective preparation of the amino alcohol, which then serves as a crucial component of the final peptidyl trifluoromethylketone inhibitor. uni-rostock.de The trifluoromethylketone moiety is a well-known transition-state analog inhibitor of serine proteases. The synthesis of the precursor (3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol hydrochloride has been detailed in doctoral research, highlighting its importance as a key intermediate. uni-rostock.de

Table 2: Role of this compound Derivatives in Enzyme Inhibitor Development

| Enzyme Target | Derivative | Role |

| Human Neutrophil Elastase | (2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol | Key intermediate for the synthesis of peptidyl trifluoromethylketone elastase inhibitors. uni-rostock.de |

Applications in Biochemical Pathway Investigations

There is currently no publicly available research that specifically details the use of this compound in the investigation of biochemical pathways.

Studies on Amino Acid Metabolism and Protein Synthesis

No specific studies have been identified that utilize this compound for the investigation of amino acid metabolism or protein synthesis.

Enzyme Interaction Studies

While derivatives of this compound are used to create enzyme inhibitors, specific studies detailing the direct interaction of the parent compound with enzymes are not available in the public domain.

Advanced Materials Science Applications

Currently, there is no publicly available research to suggest the application of this compound in the field of advanced materials science.

Emerging Applications in Chemical Biology

The chemical compound this compound is gaining recognition in the field of chemical biology, primarily as a key structural motif in the design and synthesis of novel bioactive molecules. Its unique combination of a trifluoromethyl group and a secondary alcohol imparts specific properties that are of significant interest for developing chemical probes and potential therapeutic agents that can modulate biological processes. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cellular uptake of parent molecules. nih.govprinceton.edu

Research in this area has particularly focused on the application of this compound and its derivatives as building blocks for compounds targeting specific biological entities, such as receptors and enzymes. These applications are at the forefront of chemical biology, where precisely designed small molecules are utilized to investigate and manipulate complex biological systems.

One of the notable emerging applications for derivatives of this compound is in the development of modulators for the glucocorticoid receptor (GR). google.compatentbuddy.com The glucocorticoid receptor is a key target in the treatment of a wide range of inflammatory and autoimmune diseases. google.com The aim is to create compounds that can selectively interact with the GR to elicit an anti-inflammatory response.

In this context, derivatives of this compound have been incorporated into larger molecular scaffolds and evaluated for their ability to bind to the glucocorticoid receptor. patentbuddy.com The trifluoromethylated alcohol moiety is a critical component of these molecules, contributing to their high binding affinity. The anti-inflammatory action of such compounds is believed to stem from the GR-mediated inhibition of the transcription of various pro-inflammatory factors, including cytokines and adhesion molecules. patentbuddy.com

The synthesis of related structures, such as (3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol hydrochloride, further highlights the utility of this chemical scaffold in creating diverse molecular architectures for biological investigation. uni-rostock.de The introduction of an amino group, for instance, provides a point for further chemical modification, allowing for the construction of libraries of related compounds for screening against various biological targets. This approach is fundamental to chemical biology for the discovery of new molecular probes and drug leads.

The table below summarizes the reported biological activity of a compound class incorporating the this compound core structure, demonstrating its potential in the development of potent glucocorticoid receptor modulators.

| Compound Class | Biological Target | Activity Metric | Reported Value | Reference |

| Rearranged pentanols incorporating this compound | Glucocorticoid Receptor (GR) | IC50 | High to very high affinity | patentbuddy.com |

IC50 (half maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a biological process by half.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for producing trifluoromethylated alcohols often involve challenges such as the use of harsh reagents or multi-step processes with moderate yields. bohrium.com Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic pathways to 1,1,1-Trifluoro-4-methylpentan-2-ol.

Key research focuses should include:

Direct Deoxytrifluoromethylation: A primary avenue for exploration is the direct deoxygenative trifluoromethylation of the readily available, non-fluorinated precursor, 4-methylpentan-2-ol. Modern metallaphotoredox catalysis, particularly with copper, presents a promising strategy for creating the C(sp³)–CF₃ bond directly from the alcohol, which is a significant advancement over traditional methods. princeton.edu

Catalytic Asymmetric Synthesis: Developing catalytic asymmetric routes to enantiomerically pure forms of this compound is crucial. This could involve the asymmetric reduction of the corresponding ketone, 1,1,1-trifluoro-4-methylpentan-2-one, or asymmetric aldol-type reactions. oist.jpnih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, scalability, and reaction control compared to batch processing, particularly for reactions involving energetic or hazardous reagents.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Research Goal |

|---|---|---|---|

| Deoxytrifluoromethylation | Copper Metallaphotoredox Catalyst | Utilizes abundant alcohol starting materials; direct C-CF₃ bond formation. princeton.eduresearchgate.net | Develop a one-step, high-yield process from 4-methylpentan-2-ol. |

| Asymmetric Aldol (B89426) Reaction | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or Chiral Lewis Acids | High regioselectivity and potential for enantiocontrol; mild conditions. oist.jp | Achieve >95% yield and high enantiomeric excess. |

Exploration of New Catalytic Transformations

The functional groups of this compound—the hydroxyl group and the trifluoromethylated carbon—can be leveraged in a variety of catalytic transformations to create a diverse range of new chemical entities.

Future exploration in this area could involve:

Activation of the Hydroxyl Group: Converting the alcohol into a fluorosulfate, which serves as a superior leaving group to triflate, opens up possibilities for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). researchgate.net This would allow for the attachment of a wide array of aryl, vinyl, or alkynyl groups.

Stereospecific Reactions: Utilizing the existing stereocenter to direct diastereoselective reactions at adjacent positions.

Biocatalysis: Employing enzymes to perform selective transformations, such as esterification or etherification, under mild conditions, which can be highly chemo- and regioselective.

Table 2: Potential Catalytic Transformations for the Trifluoromethylpentanol Scaffold

| Reaction Type | Potential Catalyst | Resulting Product Class | Rationale for Exploration |

|---|---|---|---|

| Etherification/Esterification | Acid/Base Catalysis, Enzymes | Ethers, Esters | Creates derivatives with modified polarity and biological activity. |

| Oxidation | Transition Metal Catalysts (e.g., Ru, Cr) | Ketones (1,1,1-Trifluoro-4-methylpentan-2-one) | Provides a key synthetic intermediate for further functionalization. |

| Dehydration/Elimination | Acid Catalysis | Alkenes | Generates unsaturated fluorinated building blocks. |

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

To optimize synthetic routes and understand the mechanisms of catalytic transformations, advanced spectroscopic methods for real-time reaction monitoring are indispensable.

Future research should employ:

¹⁹F NMR Spectroscopy: This is a powerful tool for studying organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, allowing for clear differentiation of fluorine environments. numberanalytics.comnumberanalytics.com In-situ ¹⁹F NMR can be used to track the consumption of starting materials and the formation of products and intermediates in real-time.

Dynamic NMR: Techniques like line shape analysis can provide quantitative data on reaction kinetics and the dynamics of molecular processes, such as conformational changes or intermediate formation. numberanalytics.com

Coupled Spectroscopic Methods: Combining techniques such as Raman or infrared spectroscopy with mass spectrometry can provide a more complete picture of the reacting system, identifying transient species that may not be observable by a single technique.

Table 3: Spectroscopic Techniques for Reaction Analysis

| Technique | Type of Information Provided | Relevance to this compound Reactions |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Structural confirmation, quantitative analysis, intermediate detection. numberanalytics.com | Directly probes the trifluoromethyl group, providing clear data on reaction progress. |

| ¹H and ¹³C NMR | Molecular structure and connectivity. numberanalytics.com | Complements ¹⁹F NMR for full structural elucidation of derivatives. |

| In-Situ IR/Raman | Real-time monitoring of functional group changes (e.g., -OH, C=O). | Tracks the conversion of the alcohol or formation of carbonyls. |

Design of Next-Generation Functional Materials Utilizing the Trifluoromethylpentanol Scaffold

The unique properties imparted by fluorine, such as thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly valuable in materials science. sigmaaldrich.com this compound could serve as a key building block for new functional materials.

Prospective research areas include:

Fluorinated Polymers: Using the compound as a monomer in polymerization reactions. For example, polyethers or polyesters derived from this alcohol would likely exhibit high hydrophobicity, oleophobicity, and thermal stability.

Specialty Coatings: Incorporating the molecule into surface coatings could create materials with non-stick, anti-fouling, or self-cleaning properties, analogous to materials like Polytetrafluoroethylene (Teflon). sigmaaldrich.com

Table 4: Potential Applications in Functional Materials

| Material Type | Role of the Trifluoromethylpentanol Scaffold | Desired Properties |

|---|---|---|

| Fluorinated Polyesters/Polyethers | Monomeric Unit | Enhanced thermal stability, chemical resistance, hydrophobicity. |

| High-Performance Coatings | Additive or Precursor | Low surface energy, anti-graffiti, weather resistance. |

Computational Driven Discovery of New Derivatives with Tuned Properties

In silico methods are revolutionizing chemical research by allowing for the prediction of molecular properties before synthesis, saving significant time and resources. nih.govacs.org

Future computational studies should focus on:

Virtual Library Screening: Creating a virtual library of derivatives of this compound (e.g., ethers, esters, and products of C-C coupling) and using computational tools to screen for desired properties.

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to predict electronic properties, reactivity, and spectral data for new derivatives, guiding experimental efforts. emerginginvestigators.orgnih.gov

Molecular Docking and Dynamics: For potential pharmaceutical applications, modeling the interaction of derivatives with protein targets to predict binding affinity and mode of action, thereby identifying promising candidates for drug discovery. nih.govresearchgate.net This approach is crucial for rational drug design. acs.org

Table 5: Computational Approaches for Derivative Discovery

| Computational Method | Predicted Properties | Research Objective |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectral properties. emerginginvestigators.org | Guide synthetic targets by predicting stability and reactivity. |

| Molecular Dynamics (MD) | Conformational stability, binding free energies. nih.govresearchgate.net | Assess interactions with biological targets or material interfaces. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. mdpi.com | Predict the therapeutic potential or risk profile of new derivatives. |

Broader Applications in Specialized Chemical Sectors

The unique combination of features in this compound suggests its potential for use in various high-value chemical sectors.

Future research could unlock applications in:

Pharmaceuticals: The trifluoromethyl group is a common motif in modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and bioavailability. acs.orgalfa-chemistry.comacs.org The chiral alcohol scaffold is also a privileged structure in drug design. nih.gov Derivatives of this compound could be investigated as potential therapeutic agents.

Agrochemicals: Fluorine is prevalent in advanced agrochemicals, improving the efficacy and stability of herbicides, fungicides, and insecticides. nih.gov This building block could be used to synthesize new, more effective crop protection agents.

Chiral Solvents and Additives: Fluorinated alcohols like trifluoroethanol and hexafluoroisopropanol are known for their unique solvent properties, including strong hydrogen-bond donating ability and low nucleophilicity, which can be used to promote certain chemical reactions. wikipedia.orgnih.gov this compound could be explored for similar applications, particularly in its enantiopure form as a chiral additive or solvent in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-trifluoro-4-methylpentan-2-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a one-pot procedure starting from cyclic precursors, followed by deprotection using palladium(II) hydroxide on carbon under atmospheric hydrogen pressure. Key parameters include reaction time (24 hours) and post-reaction precipitation with hydrochloric acid to isolate the diastereomeric product as a hydrochloride salt. Yields of 80% have been achieved under these conditions .

- Optimization Tips : Catalyst loading, hydrogen pressure, and solvent choice (e.g., aqueous vs. organic) should be systematically varied to improve stereoselectivity and yield.

Q. How can spectroscopic techniques confirm the identity and purity of this compound?

- Analytical Workflow :

- Mass Spectrometry (MS) : A molecular ion peak at m/z 171 [M⁺] and fragment peaks at m/z 128 (100% intensity) and 72 (70%) are diagnostic .

- Infrared Spectroscopy (IR) : Key absorptions include 1153 cm⁻¹ (C-F stretching) and 934 cm⁻¹ (O-H bending) .

- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen bonding patterns in the hydrochloride salt form .

Advanced Research Questions

Q. How can diastereomeric byproducts be minimized during synthesis, and what purification strategies are effective?

- Root Cause : Diastereomer formation arises from incomplete stereochemical control during deprotection or precursor synthesis.

- Mitigation : Use chiral auxiliaries or enantioselective catalysts during precursor preparation. Chromatographic separation (e.g., chiral HPLC) or fractional crystallization can resolve diastereomers post-synthesis .

Q. What role does the trifluoromethyl group play in the biological activity of derivatives like elastase inhibitors?

- Mechanistic Insight : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving binding affinity to enzyme active sites. For example, this compound derivatives act as elastase inhibitors by mimicking transition states in hydrolysis reactions. The CF₃ group stabilizes hydrophobic interactions in the enzyme pocket .

- Experimental Validation : Kinetic assays (e.g., IC₅₀ measurements) and molecular docking studies can quantify the contribution of the CF₃ group to inhibitory potency .

Q. How should researchers address discrepancies in spectral data between synthesized batches?

- Troubleshooting Framework :

- Step 1 : Cross-validate spectra against published reference data (e.g., HRMS m/z 305.1235 for related intermediates) .

- Step 2 : Check for solvent residues or moisture contamination in IR samples.

- Step 3 : Use 2D-NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations in diastereomeric mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.